molecular formula C10H8ClNO B15237706 4-(3-Chlorophenyl)-3-oxobutanenitrile

4-(3-Chlorophenyl)-3-oxobutanenitrile

Cat. No.: B15237706
M. Wt: 193.63 g/mol
InChI Key: NTTYOIXXEJAVDR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-oxobutanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Chlorophenyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-3-oxopropanenitrile
  • 4-(4-Chlorophenyl)-3-oxobutanenitrile
  • 4-(3-Bromophenyl)-3-oxobutanenitrile

Uniqueness

4-(3-Chlorophenyl)-3-oxobutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-oxobutanenitrile

InChI

InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2

InChI Key

NTTYOIXXEJAVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)CC#N

Origin of Product

United States

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